

Common issues with KMT2A antibody specificity in western blots

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KMT2A Antibody in Western Blot: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with KMT2A antibody specificity in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of KMT2A in a Western blot?

The full-length KMT2A protein, also known as MLL, has a predicted molecular weight of approximately 432 kDa.[1][2][3] However, it is important to note that KMT2A can undergo post-translational modifications and proteolytic processing, which may result in the detection of different sized bands. The protein can be cleaved into two fragments, MLL-N (320 kDa) and MLL-C (180 kDa), which then reassociate.[4] Depending on the antibody's epitope, you may detect the full-length protein, its cleavage products, or various isoforms.

Q2: Why am I observing multiple bands in my KMT2A Western blot?

Observing multiple bands when probing for KMT2A is a common issue that can arise from several factors:

- **Protein Isoforms and Splice Variants:** The KMT2A gene can produce multiple transcript variants through alternative splicing, leading to different protein isoforms with varying molecular weights.[2]
- **Post-Translational Modifications (PTMs):** KMT2A undergoes various PTMs, such as phosphorylation and glycosylation, which can alter its apparent molecular weight on an SDS-PAGE gel.[5]
- **Protein Degradation:** KMT2A is a large protein and can be susceptible to degradation by proteases during sample preparation. This can result in multiple lower molecular weight bands.[5][6]
- **Antibody Non-Specificity:** The primary antibody may be cross-reacting with other proteins that share similar epitopes.[7][8]
- **Protein Multimerization:** Inadequately denatured samples can lead to the formation of dimers or multimers, resulting in higher molecular weight bands.[6][7]

To address this, it is crucial to use validated antibodies, include appropriate controls, and optimize your experimental protocol.

Q3: How can I validate the specificity of my KMT2A antibody?

Validating antibody specificity is critical for reliable results. Here are several recommended approaches:

- **Knockout (KO) Validated Lysates:** The most definitive method is to test the antibody on a known KMT2A knockout cell lysate. The specific band should be absent in the KO lysate compared to the wild-type control.[4]
- **Blocking Peptides:** Pre-incubating the antibody with the immunizing peptide should block the specific signal in the Western blot. Non-specific bands will remain.[4][6]
- **Positive and Negative Controls:** Use cell lines or tissues known to have high (e.g., some leukemia cell lines) and low/no expression of KMT2A as positive and negative controls, respectively.[8]

- Immunoprecipitation-Mass Spectrometry (IP-MS): For a thorough validation, immunoprecipitate the target protein with the antibody and identify the protein and its binding partners using mass spectrometry.

KMT2A Antibody Performance Data

The following table summarizes key quantitative data for commercially available KMT2A antibodies, providing a starting point for antibody selection and experimental setup.

Antibody Name/ID	Host Species	Clonality	Recommended WB Dilution	Positive Controls	Observed Band Size (kDa)	Reference
Novus Biologicals NB600-256	Rabbit	Polyclonal	1:2000-1:10000	HeLa, HEK293T, Jurkat	Not Specified	[9]
Novus Biologicals NB600-248	Rabbit	Polyclonal	1:500-1:5000	HeLa, 293T, Jurkat	Not Specified	
Bioworld [KO Validated]	Rabbit	Polyclonal	1:1000	293T	Not Specified	[4]
Abcam ab272023	Rabbit	Polyclonal	0.1 µg/mL	HeLa, HEK293T	~432	[1]
Proteintech 29278-1-AP	Rabbit	Polyclonal	1:2000	Various Lysates	Not Specified	[10]
Abcam ab32400	Mouse	Monoclonal	Not Specified	Transfected cell lysate	~432	

Troubleshooting Guide

This guide addresses common problems encountered during KMT2A Western blotting in a question-and-answer format.

Problem 1: Weak or No Signal

Q: I am not detecting any band for KMT2A. What could be the reason?

A: A weak or absent signal can be due to several factors. Consider the following troubleshooting steps:

- **Low Protein Expression:** Confirm that your cell line or tissue expresses KMT2A at a detectable level.^[11] Nuclear extracts are often recommended over whole-cell lysates for KMT2A detection.
- **Insufficient Protein Load:** For a low-abundance, large protein like KMT2A, you may need to load a higher amount of protein (e.g., 50 µg of nuclear extract).
- **Inefficient Protein Transfer:** Due to its large size, transferring KMT2A from the gel to the membrane can be inefficient.
 - Use a low percentage acrylamide gel (e.g., 4-8% gradient gel).
 - Optimize transfer conditions: consider a wet transfer overnight at a low voltage in a cold room, or a longer transfer time for semi-dry systems. Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.^[12]
- **Antibody Issues:**
 - Ensure the primary antibody is active and has been stored correctly.
 - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).^[12]
- **Substrate Inactivity:** Ensure your chemiluminescent substrate has not expired and is sensitive enough for your target's abundance.

Problem 2: High Background

Q: My blot has a high background, making it difficult to see the specific KMT2A band. How can I reduce the background?

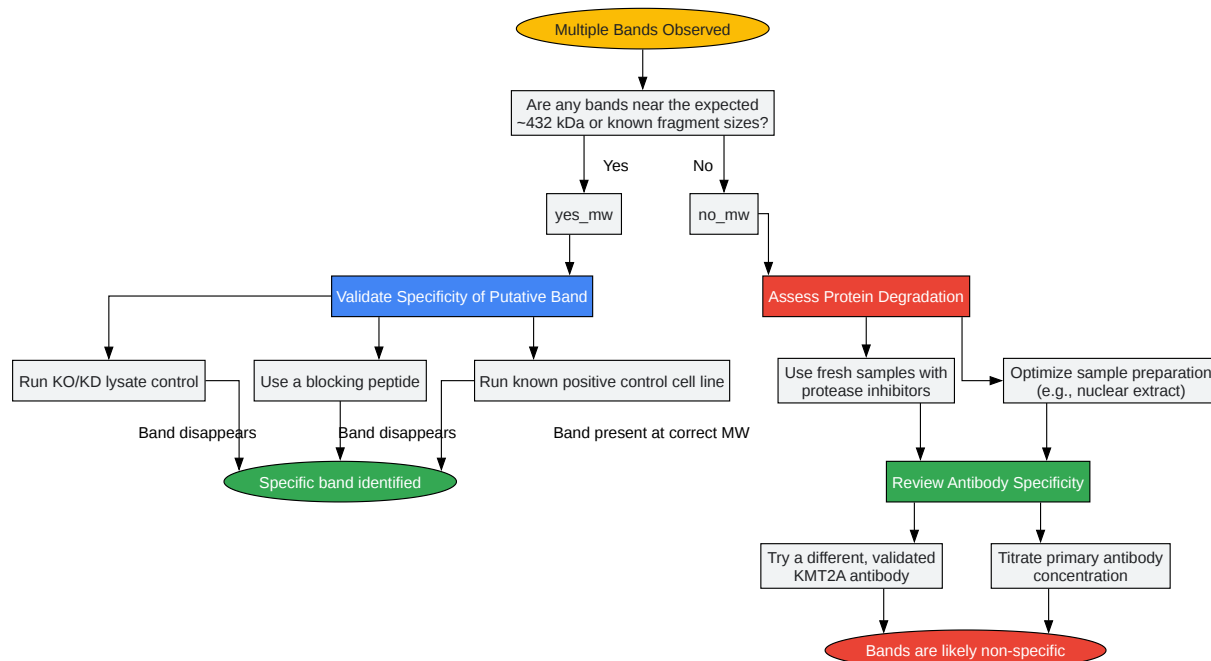
A: High background can obscure your signal. Here are some ways to minimize it:

- Blocking Optimization:
 - Increase the blocking time (e.g., 1-2 hours at room temperature).
 - Try different blocking agents. While 5% non-fat dry milk is common, it can sometimes mask epitopes. Bovine Serum Albumin (BSA) at 3-5% is a good alternative.
- Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and noise. High antibody concentrations are a common cause of background.[\[12\]](#)[\[13\]](#)
- Washing Steps: Increase the number and duration of washes with a buffer containing a mild detergent like Tween 20 (e.g., 0.05-0.1% in TBS or PBS).[\[12\]](#)
- Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high, patchy background.[\[14\]](#)

Problem 3: Non-specific Bands

Q: I see multiple bands, and I'm not sure which one is KMT2A. What should I do?

A: As discussed in the FAQs, multiple bands are a common challenge with KMT2A. Here is a logical workflow to address this:



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Caption: Troubleshooting workflow for multiple bands in KMT2A Western blot.

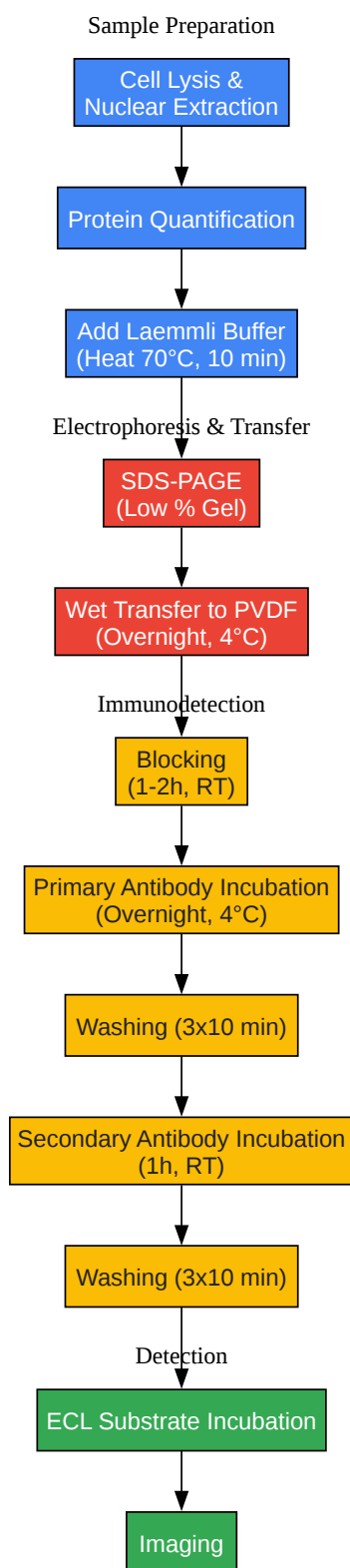
Experimental Protocols

Detailed Western Blot Protocol for KMT2A

This protocol is optimized for the detection of the large KMT2A protein.

- Lysate Preparation (Nuclear Extract):
 1. Harvest cells and wash with ice-cold PBS.
 2. Lyse cells in a hypotonic buffer to isolate nuclei.
 3. Extract nuclear proteins using a high-salt nuclear extraction buffer supplemented with fresh protease and phosphatase inhibitors.
 4. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE:
 1. Prepare samples by adding Laemmli buffer. Heat at 70°C for 10 minutes. Avoid boiling, as this can cause large proteins to aggregate.[\[12\]](#)
 2. Load 30-50 µg of nuclear extract per lane.
 3. Run on a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) Tris-glycine gel at a low voltage to ensure good separation of high molecular weight proteins.
- Protein Transfer:
 1. Equilibrate the gel in transfer buffer. For KMT2A, consider adding 0.02% SDS to the transfer buffer to facilitate elution from the gel.
 2. Use a PVDF membrane, which is recommended for large proteins.
 3. Perform a wet transfer at 30V overnight at 4°C or at 80-100V for 2-3 hours. Ensure the transfer apparatus is kept cool.
- Immunoblotting:

1. Block the membrane for 1-2 hours at room temperature in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
 2. Incubate with the primary KMT2A antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.
 3. Wash the membrane three times for 10 minutes each with TBST.
 4. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
 5. Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 1. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 2. Image the blot using a chemiluminescence detection system. Use multiple exposure times to ensure the signal is within the linear range.



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Caption: Optimized Western blot workflow for the detection of KMT2A.

Immunoprecipitation (IP) Protocol for KMT2A

- Prepare Lysate: Prepare nuclear extracts as described in the Western blot protocol. Use a non-denaturing IP lysis buffer.
- Pre-clear Lysate: Add Protein A/G magnetic beads or agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation:
 1. Add 2-5 µg of KMT2A antibody to the pre-cleared lysate.[9]
 2. Incubate overnight at 4°C with gentle rotation.
 3. Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
- Washing:
 1. Pellet the beads and discard the supernatant.
 2. Wash the beads 3-5 times with cold IP lysis buffer.
- Elution:
 1. Elute the protein by resuspending the beads in Laemmli buffer and heating at 70°C for 10 minutes.
 2. Analyze the eluate by Western blotting.

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References

- 1. Anti-KMT2A / MLL antibody (ab272023) | Abcam [abcam.com]

- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [KO Validated] KMT2A polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. novusbio.com [novusbio.com]
- 10. KMT2A antibody (29278-1-AP) | Proteintech [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
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